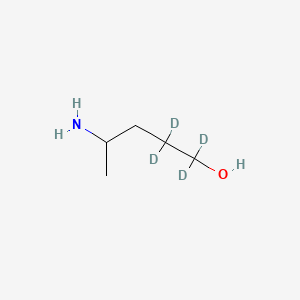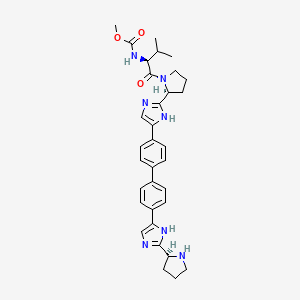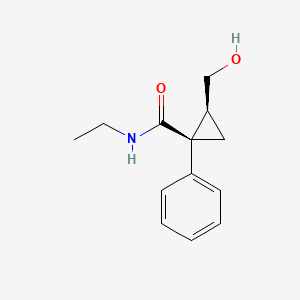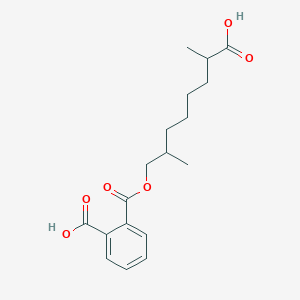![molecular formula C₃₅H₃₉NO₅ B1144887 4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol CAS No. 140926-94-9](/img/no-structure.png)
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol” is an intermediate of ®-Valiolamine Voglibose Dihydrochloride . ®-Valiolamine Voglibose is the main R-enantiomeric intermediate of Voglibose, an α-glucosidase inhibitor that works by delaying the digestion and absorption of carbohydrates, thereby inhibiting postprandial hyperglycemia and hyperinsulinemia .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current resources. It’s known to be an intermediate in the synthesis of ®-Valiolamine Voglibose , but the exact reactions it undergoes in this process are not specified.Physical And Chemical Properties Analysis
The compound has a molecular weight of 553.69 . It is soluble in dichloromethane, ethanol, ether, and methanol . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol' involves the protection and deprotection of various functional groups, as well as the coupling of different intermediates to form the final product.", "Starting Materials": [ "D-epi-inositol", "Phenylmethyl chloride", "Sodium hydride", "Benzyl alcohol", "Benzyl bromide", "4-Amino-3,4-dideoxy-2,6-di-O-benzyl-D-glucose", "Phenylmethanol", "Triphenylphosphine", "Carbon tetrachloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanesulfonic acid", "Tetrahydrofuran", "Methyl iodide", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the hydroxyl groups of D-epi-inositol with benzyl alcohol and benzyl bromide in the presence of sodium hydride", "Coupling of the protected D-epi-inositol with 4-Amino-3,4-dideoxy-2,6-di-O-benzyl-D-glucose using phenylmethyl chloride and triphenylphosphine in carbon tetrachloride", "Deprotection of the benzyl groups using hydrogenation with palladium on carbon and sodium borohydride", "Protection of the remaining hydroxyl groups with acetic anhydride and pyridine", "Coupling of the protected D-epi-inositol with chloroacetyl chloride using diisopropylethylamine and N,N-dimethylformamide", "Deprotection of the acetyl groups using methanesulfonic acid in tetrahydrofuran", "Coupling of the resulting intermediate with phenylmethanol using methyl iodide and sodium carbonate in ethyl acetate", "Deprotection of the phenylmethyl groups using hydrochloric acid and sodium hydroxide", "Purification of the final product using methanol and water" ] } | |
Número CAS |
140926-94-9 |
Nombre del producto |
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol |
Fórmula molecular |
C₃₅H₃₉NO₅ |
Peso molecular |
553.69 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










